N-(4-methoxybutyl)-1H-indole-2-carboxamide
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Overview
Description
N-(4-methoxybutyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxybutyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxybutyl Group: The methoxybutyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the indole ring reacts with 4-methoxybutyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products Formed
Scientific Research Applications
N-(4-methoxybutyl)-1H-indole-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(4-methoxybutyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
4-Methoxybenzyl alcohol: Similar in having a methoxy group but differs in the core structure and functional groups.
4-Methoxybenzoic acid: Shares the methoxy group but has a carboxylic acid instead of a carboxamide group.
Methyl 4-methoxybutyrate: Contains a methoxybutyl group but differs in the ester functional group.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-18-9-5-4-8-15-14(17)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
ORCBFEWIPGHSLZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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